molecular formula C14H15N3O2 B362954 1-Quinazolin-4-yl-piperidine-4-carboxylic acid CAS No. 685862-10-6

1-Quinazolin-4-yl-piperidine-4-carboxylic acid

Cat. No.: B362954
CAS No.: 685862-10-6
M. Wt: 257.29g/mol
InChI Key: CRAJVGCEDJXZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinazolin-4-yl-piperidine-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline moiety and a piperidine moiety . The molecular formula is C14H15N3O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .

Scientific Research Applications

Antifungal and Antibacterial Activities

1-Quinazolin-4-yl-piperidine-4-carboxylic acid derivatives have shown promising antifungal and antibacterial activities. A study focused on synthesizing quinazoline derivatives and evaluating their antifungal and antibacterial properties. The derivatives demonstrated significant activity against the fungus Aspergillus flavus and bacteria Pseudomonas (Kale & Durgade, 2017).

Antibacterial and Antitubercular Potentials

Another area of interest is in developing antibacterial and antitubercular agents. Compounds with a quinazoline structure have been found to have potential antibacterial activities against various strains, including multi-drug resistant ones. This includes compounds like 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives showing significant antibacterial properties (Selvakumar & Elango, 2017). Additionally, 2,4-diaminoquinazoline series have been evaluated as anti-tubercular agents, showing potential for tuberculosis drug discovery (Odingo et al., 2014).

Antihypertensive Properties

Research also suggests the potential use of quinazoline derivatives in antihypertensive medication. Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity, showing promising results in animal models (Takai et al., 1986).

Synthesis and Characterization

Quinazolin-4-yl-piperidine derivatives have been synthesized under various conditions. Studies have focused on synthesizing these compounds under solvent-free conditions and characterizing them using various spectral techniques. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Acharyulu et al., 2008).

Safety and Hazards

The safety and hazards of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid are not explicitly stated in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as quinazolines , which are known to interact with a variety of biological targets, including various enzymes and receptors

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction of this compound with its targets would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biochemical pathways due to their diverse range of biological activities . The specific pathways affected by this compound would depend on its targets and the cellular context.

Properties

IUPAC Name

1-quinazolin-4-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAJVGCEDJXZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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